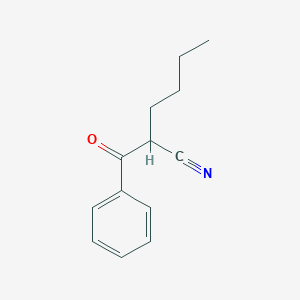
4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
Übersicht
Beschreibung
4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C15H13N3S and its molecular weight is 267.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular-Level Understanding and Corrosion Inhibition
One significant application involves the study of molecular structures related to corrosion inhibition. Research conducted by Gece and Bilgiç (2012) explored compounds containing the methylthiophenyl moiety, particularly focusing on their ability to inhibit corrosion of zinc in acidic media. The study utilized density functional theory calculations to analyze the inhibition mechanisms, finding that specific structural and electronic characteristics contribute to their high efficiency as corrosion inhibitors (Gece & Bilgiç, 2012).
Electrochemical Behavior and Corrosion Protection
Further research into the electrochemical properties of triazoles, including studies by Fotouhi et al. (2002), has demonstrated their application in corrosion protection. The electrooxidation behavior of similar compounds was examined, showing that these molecules undergo specific redox reactions conducive to forming protective layers on metal surfaces, thereby inhibiting corrosion (Fotouhi, Hajilari, & Heravi, 2002).
Antimicrobial and Antitumor Activities
The antimicrobial and antitumor potentials of triazole derivatives have been extensively studied. For instance, Bayrak et al. (2009) synthesized new triazoles and evaluated their antimicrobial activities, discovering compounds with significant effectiveness against various bacterial strains. This research underscores the role of triazole derivatives in developing new antimicrobial agents (Bayrak, Demirbaş, Karaoglu, & Demirbas, 2009).
Catalytic and Chemical Synthesis Applications
Research by Saleem et al. (2013) on half-sandwich Ruthenium(II) complexes with 1,2,3-triazole-based ligands illustrates the utility of triazole derivatives in catalysis. These complexes have been explored for their efficacy in alcohol oxidation and transfer hydrogenation processes, showcasing the versatility of triazole compounds in facilitating various chemical transformations (Saleem, Rao, Kumar, Mukherjee, & Singh, 2013).
Analysis of Intermolecular Interactions
The study of intermolecular interactions in triazole derivatives, as conducted by Panini et al. (2014), offers insights into the molecular assembly and stabilization mechanisms in crystalline structures. Understanding these interactions is crucial for designing compounds with desired physical and chemical properties, further extending the applicability of triazole derivatives in materials science (Panini, Shukla, Mohan, Vishalakshi, & Chopra, 2014).
Wirkmechanismus
Target of Action
The primary targets of 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol are currently unknown. This compound is structurally related to the thiazole class of compounds, which have been found to interact with a wide range of biological targets
Mode of Action
It is likely that the compound interacts with its targets in a manner similar to other thiazole derivatives, which typically bind to their targets and modulate their activity .
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways, including those involved in inflammation, pain sensation, and microbial growth
Pharmacokinetics
Thiazole derivatives are generally well absorbed and distributed throughout the body, metabolized by the liver, and excreted in the urine . The bioavailability of this compound would be influenced by these factors.
Result of Action
Based on the known effects of thiazole derivatives, it is likely that this compound could have anti-inflammatory, analgesic, and antimicrobial effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and activity. For example, thiazole derivatives are generally stable under normal physiological conditions, but may be degraded under acidic or alkaline conditions .
Biochemische Analyse
Biochemical Properties
4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with proteins often involves binding to specific active sites, leading to changes in protein conformation and function. These interactions are crucial for understanding the compound’s potential therapeutic applications .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to alter the expression of genes involved in cell cycle regulation, apoptosis, and stress response. These changes can lead to altered cellular behavior, such as increased cell proliferation or apoptosis, depending on the context .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in conformational changes that affect the enzyme’s activity. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are key to understanding the compound’s biological activity and potential therapeutic uses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in sustained changes in cellular behavior, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. High doses can also result in toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of cells, affecting processes such as energy production, biosynthesis, and detoxification. Understanding these metabolic pathways is crucial for elucidating the compound’s biological activity and potential therapeutic uses .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can influence the compound’s localization and accumulation within specific tissues or cellular compartments, affecting its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns can influence the compound’s interactions with biomolecules and its overall biological activity. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications .
Eigenschaften
IUPAC Name |
4-(4-methylphenyl)-3-phenyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3S/c1-11-7-9-13(10-8-11)18-14(16-17-15(18)19)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHKRHWQRBASFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366052 | |
| Record name | 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63314-58-9 | |
| Record name | 4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


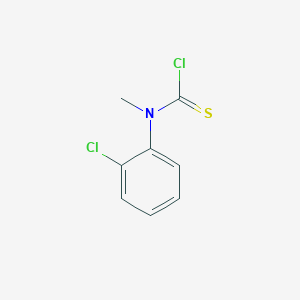

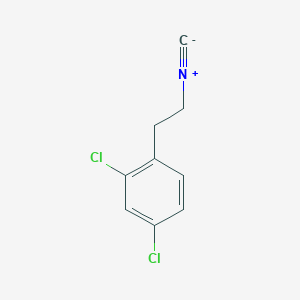


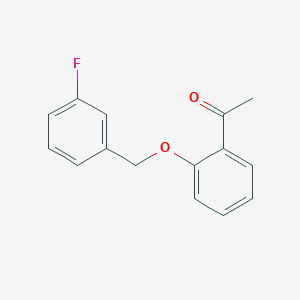
![Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate](/img/structure/B1596734.png)
![4-[(3-nitrophenyl)carbamoylamino]benzenesulfonyl Chloride](/img/structure/B1596735.png)
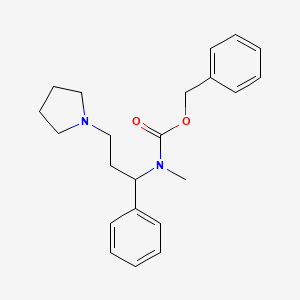
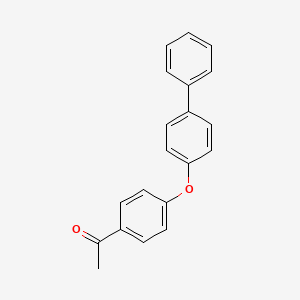
![N-[3-(aminomethyl)phenyl]acetamide](/img/structure/B1596739.png)

![[(4-Methyl-2-nitrophenoxy)methylsulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B1596743.png)
